2-Bromo-6-nitrobenzohydrazide
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Overview
Description
2-Bromo-6-nitrobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antitubercular activities . The compound this compound is characterized by the presence of a bromine atom at the second position and a nitro group at the sixth position on the benzene ring, along with a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitrobenzohydrazide typically involves the reaction of 2-Bromo-6-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be summarized as follows:
Starting Materials: 2-Bromo-6-nitrobenzoic acid and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Procedure: The mixture is heated under reflux for several hours, followed by cooling to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitrobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Substituted benzohydrazides.
Reduction Reactions: 2-Amino-6-bromobenzohydrazide.
Condensation Reactions: Hydrazones.
Scientific Research Applications
2-Bromo-6-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anticancer and antitubercular activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of microorganisms and cancer cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins and enzymes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.
2-Bromo-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
3-Bromo-5-chloro-2-hydroxybenzylidene-4-nitrobenzohydrazide: A derivative with additional substituents on the benzene ring.
Uniqueness
2-Bromo-6-nitrobenzohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C7H6BrN3O3 |
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Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-bromo-6-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6BrN3O3/c8-4-2-1-3-5(11(13)14)6(4)7(12)10-9/h1-3H,9H2,(H,10,12) |
InChI Key |
ALNCYRDHICSSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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